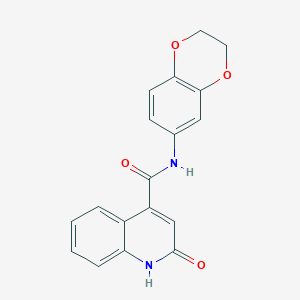

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of organic compounds that combine a quinoline moiety with a benzodioxin group. The structure suggests potential for diverse biological activities, given the known activities of quinoline and benzodioxin derivatives in pharmacology.

Synthesis Analysis

The synthesis of such compounds typically involves complex organic reactions. For example, derivatives of quinoline can be synthesized through Friedlander synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones. Modifications of this method could be used to introduce the benzodioxin group and the specific functional groups present in the target compound (Chen et al., 2000).

Molecular Structure Analysis

The molecular structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-quinolinecarboxamide would feature a fused ring system combining benzodioxin and quinoline rings. This structure could be analyzed for conformational stability, electronic distribution, and potential reactive sites using computational chemistry techniques.

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical behaviors. For instance, quinoline derivatives have been studied for their electrochemical properties and reactivities in nucleophilic substitution reactions. Benzodioxin derivatives often show interesting photophysical properties and may undergo specific oxidative or reductive transformations (Moghaddam et al., 2006).

Mecanismo De Acción

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-quinolinecarboxamide” exerts its effects by activating the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl(methylsulfonyl)amino]benzamide pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Safety and Hazards

Direcciones Futuras

Given the potential therapeutic applications of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-quinolinecarboxamide”, future research could focus on further exploring its biochemical and physiological effects. Its low toxicity and exceptional bioactivities against numerous infections and bacterial strains make it a promising candidate for further study .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-17-10-13(12-3-1-2-4-14(12)20-17)18(22)19-11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJSTMMSULJHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5373123.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile](/img/structure/B5373134.png)

![N-[4-({5-[3-(1-hydroxy-2-naphthyl)-3-oxo-1-propen-1-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5373139.png)

![ethyl 3-methyl-5-[(phenoxyacetyl)amino]-4-isothiazolecarboxylate](/img/structure/B5373140.png)

![1-[(3,4-diethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5373145.png)

![(1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidin-3-yl)methanol](/img/structure/B5373153.png)

![N-[5-(aminocarbonyl)-2-methylphenyl]-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5373165.png)

![1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5373183.png)

![5-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5373187.png)

![N-ethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5373192.png)

![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-6-isopropyl-N-methyl-1H-indole-2-carboxamide](/img/structure/B5373194.png)

![(1R*,2R*,4R*)-N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5373196.png)

![3-[7-acetyl-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5373204.png)

![2-(2,6-dimethyl-4-morpholinyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B5373218.png)